Benzyl 2-(methylamino)acetate hydrochloride
Description
Benzyl 2-(methylamino)acetate hydrochloride (CAS: 40298-32-6) is a secondary amine salt with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. It features a benzyl ester group linked to a methylamino-substituted acetic acid backbone, protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical synthesis as a building block for complex molecules, such as kinase inhibitors or spiropiperidine derivatives . Key properties include:
Properties
IUPAC Name |
benzyl 2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVSQXCDEBTOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595177 | |
| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40298-32-6 | |
| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methylamino)acetate hydrochloride typically involves the reaction of benzyl chloroacetate with methylamine. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound . The product is then purified through recrystallization to obtain a high-purity solid form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in bulk and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methylamino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Benzyl 2-(methylamino)acetate.
Reduction: Benzyl 2-(methylamino)ethanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-(methylamino)acetate hydrochloride is primarily recognized for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, which are crucial in the development of new medications.
- Drug Development : The compound has been utilized in the synthesis of analgesics and anti-inflammatory agents. For instance, derivatives of benzylamine, which is structurally related to this compound, have been shown to possess pharmacological activities that can be harnessed for therapeutic purposes .
- Cerebral Vasodilators : Related compounds have been explored for their efficacy as cerebral vasodilators. For example, Nicardipine, a derivative of 2-(N-benzyl-N-methylamino)-ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylate hydrochloride, demonstrates significant clinical utility in treating conditions like hypertension .
Organic Synthesis
The compound is also valuable in organic synthesis due to its reactivity and ability to form various derivatives.
- Synthesis of Isoquinolines : this compound can be employed in reactions leading to isoquinoline derivatives. These compounds are important in medicinal chemistry owing to their diverse biological activities .
- Formation of Benzamide Derivatives : The compound has been used to synthesize benzamide derivatives through acylation reactions. Such derivatives often exhibit enhanced antibacterial and antifungal properties .
Research has indicated that this compound and its derivatives possess notable biological activities.
- Antibacterial and Antifungal Properties : Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from benzylamine have been tested against various microbial strains, showing promising results in inhibiting growth .
- In Vitro Testing : Selected derivatives have undergone in vitro testing to evaluate their effectiveness against pathogens. The minimum inhibitory concentrations (MICs) for these compounds suggest their potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of Benzyl 2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including the suppression of tumor growth in certain cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences :
- Benzyl vs. Methyl Ester : The benzyl group in the target compound confers higher steric bulk and slower hydrolysis compared to methyl esters (e.g., CAS 141109-19-5), which may enhance stability during synthetic steps .
- Substituent Effects : The thienyl and bromothiophene groups in analogues (CAS 141109-19-5, Ref: 10-F521322) introduce sulfur-containing heterocycles, altering electronic properties and binding affinities in receptor-targeted applications .
- Chlorine vs.
This compound :
- Role in Drug Synthesis: Used in the preparation of 7-(2,3-Difluoro-4-(2-(methylamino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide hydrochloride, a kinase inhibitor intermediate .
- Stability Advantage : The benzyl ester group resists premature hydrolysis under mild acidic conditions, making it preferable over methyl esters in multi-step syntheses .
Analogues :
- CAS 28544-42-5 : Studied for its chiral properties in resolving racemic mixtures, leveraging the carboxylic acid group for salt formation .
Biological Activity
Benzyl 2-(methylamino)acetate hydrochloride, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 215.68 g/mol
- CAS Number : 40298-32-6
The primary mechanism of action for this compound involves its interaction with specific enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the breakdown of proteins. This inhibition can lead to various biological effects, including:
- Tumor Growth Suppression : Research indicates that this compound may suppress tumor growth in certain cancer types by inhibiting pathways critical for cell proliferation.
- Enzyme Interactions : It has been utilized in biochemical studies to explore enzyme interactions and metabolic pathways, highlighting its role as a valuable tool in pharmacological research.
Anticancer Properties
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Study Findings : In a study examining its effects on breast cancer cells, the compound exhibited an IC value of approximately 15 µM, indicating moderate potency against these cells .
Enzyme Inhibition
This compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic processes:
- NAPE-PLD Inhibition : The compound has shown promise as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling. The reported IC for NAPE-PLD inhibition was approximately 10 µM .
Case Study 1: Anticancer Activity
In a controlled study, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results highlighted:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 55 |
| 20 | 30 |
The data indicated that higher concentrations led to significantly reduced cell viability, supporting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with NAPE-PLD. The findings were summarized as follows:
| Compound Concentration (µM) | NAPE-PLD Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 5 | 20 |
| 10 | 50 |
| 15 | 75 |
This study concluded that this compound effectively inhibited NAPE-PLD activity at higher concentrations.
Applications in Research and Industry
This compound is widely used in scientific research due to its versatility:
- Chemistry : It serves as a building block in organic synthesis and is crucial for preparing various derivatives.
- Biology : The compound is used extensively in biochemical studies to investigate enzyme interactions and metabolic pathways.
- Industry : It is employed in producing specialty chemicals and intermediates for pharmaceuticals.
Q & A
Q. What are the critical safety protocols for handling Benzyl 2-(methylamino)acetate hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask or fume hood) is required if airborne particles are generated .
- Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors .
- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid direct contact during cleanup .
- Storage: Store in a cool, dry place away from oxidizers and heat sources. Use airtight containers to prevent moisture absorption .
Q. What synthetic routes are recommended for preparing this compound, and how can yield be optimized?
Answer:
- Key Reaction: React benzylamine with ethyl chloroacetate in the presence of a base (e.g., NaOH) via nucleophilic substitution. Acidify with HCl to form the hydrochloride salt .
- Optimization:
- Temperature Control: Maintain reaction temperatures below 40°C to minimize side reactions (e.g., ester hydrolysis) .
- Solvent Choice: Use anhydrous solvents (e.g., THF) to enhance reaction efficiency.
- Purification: Employ recrystallization from ethanol/water mixtures to achieve >98% purity (HPLC-verified) .
Q. Which analytical methods are most effective for characterizing this compound?
Answer:
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation:
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the reactivity and biological activity of Benzyl 2-(methylamino)acetate analogs?
Answer:
- Hydrophobicity: Adding electron-withdrawing groups (e.g., -NO₂) to the benzyl ring increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Biological Activity: Methylamino substitution improves binding to neurotransmitter transporters (e.g., serotonin transporters) compared to ethyl or phenethyl analogs .
- Methodological Approach: Use comparative molecular field analysis (CoMFA) to correlate structural features with activity .
Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies involving this compound?
Answer:
- Metabolic Stability: Evaluate hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways that reduce in vivo efficacy .
- Dose-Response Curves: Perform in vivo studies with escalating doses to determine if observed effects plateau due to saturation of target receptors .
- Species-Specific Differences: Compare pharmacokinetics in multiple models (e.g., rodents vs. zebrafish) to assess translatability .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD, kon/koff) to receptors like α-adrenergic receptors .
- Molecular Docking: Use AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies of key receptor residues .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric interactions .
Q. How can researchers mitigate ecological risks when disposing of or studying this compound?
Answer:
- Biodegradation Assays: Test microbial degradation using OECD 301B guidelines to assess environmental persistence .
- Aquatic Toxicity Screening: Use Daphnia magna acute toxicity tests (EC50) to evaluate impact on aquatic ecosystems .
- Waste Neutralization: Hydrolyze the compound under alkaline conditions (pH >10) before disposal to reduce bioactivity .
Q. What regulatory compliance measures are critical when using this compound in preclinical studies?
Answer:
- TSCA Compliance: Ensure usage aligns with U.S. EPA Toxic Substances Control Act exemptions for R&D .
- GLP Documentation: Maintain detailed records of synthesis, handling, and disposal per FDA 21 CFR Part 58 .
- IACUC Approval: For in vivo studies, adhere to animal welfare protocols (e.g., NIH Guide for Care and Use of Laboratory Animals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
